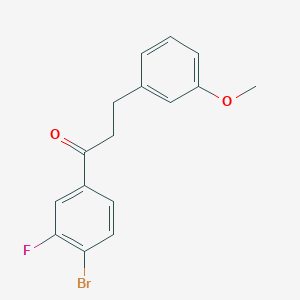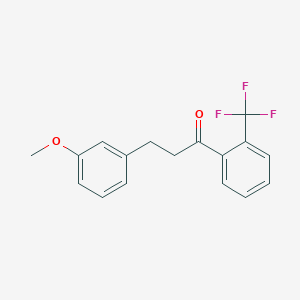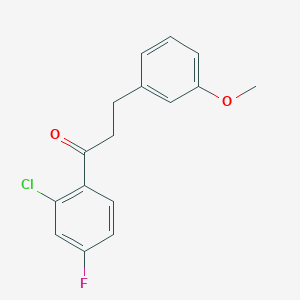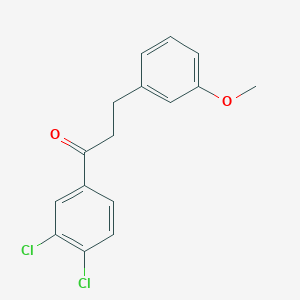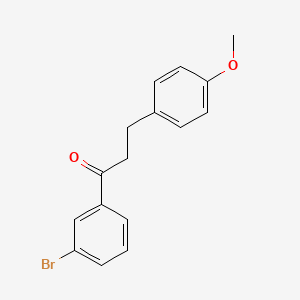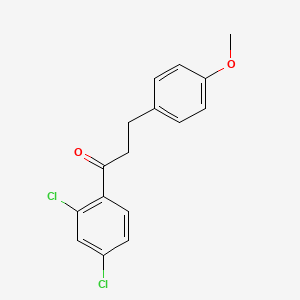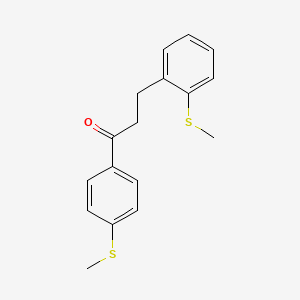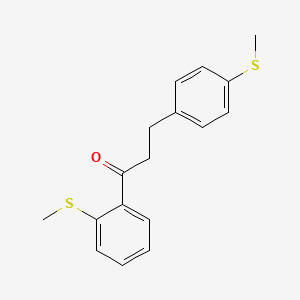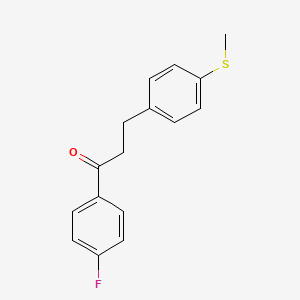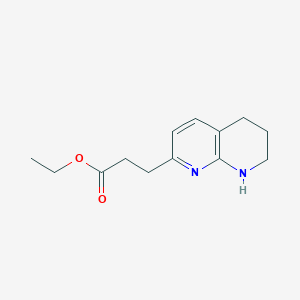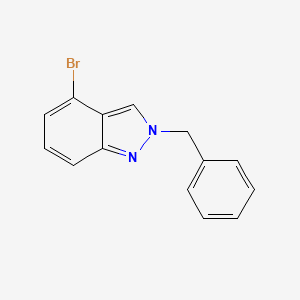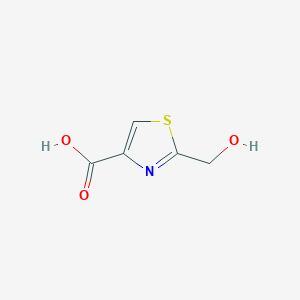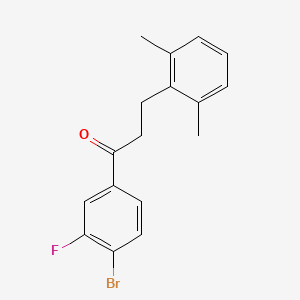
4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. While the specific compound is not directly studied in the provided papers, related brominated and fluorinated compounds have been investigated, which can offer insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of brominated phenyl compounds can involve various strategies, including electrophilic aromatic substitution and palladium-catalyzed reactions. For instance, bromination of 2,4-dimethylphenol leads to products like 6-bromo-2,4-dimethylphenol and its further brominated derivatives . Similarly, palladium-catalyzed reactions of hydroxypropiophenones with aryl bromides can result in multiple arylation products . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone."
Molecular Structure Analysis
The molecular structure of brominated and fluorinated compounds can be characterized using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone."
Chemical Reactions Analysis
Brominated phenyl compounds can undergo various chemical reactions, including cathodic reduction in aprotic media, which can lead to products like 1,4-diphenyl-2,3-dimethyl-1,4-butanedione . Additionally, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of electrophilic substitution reactions . The chemical reactivity of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone" would likely be affected by the presence of these halogen substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's boiling point, melting point, and solubility. The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol demonstrates how the presence of bromine can influence polymerization behavior and the resulting polymer's molecular weight . The physical and chemical properties of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone" would need to be empirically determined, but insights can be drawn from related studies on brominated phenolic compounds.
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFHGGYTHJUWLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644796 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898754-94-4 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


